N-(4-Cyanothian-4-yl)-2-ethylbenzamide
Description
N-(4-Cyanothian-4-yl)-2-ethylbenzamide is a benzamide derivative characterized by a 2-ethylbenzamide moiety linked to a 4-cyanothian ring. The thian ring (a saturated six-membered sulfur heterocycle) at position 4 is substituted with a cyano group (-CN), a strong electron-withdrawing substituent. This structural configuration confers unique electronic and steric properties:
Properties
IUPAC Name |
N-(4-cyanothian-4-yl)-2-ethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-2-12-5-3-4-6-13(12)14(18)17-15(11-16)7-9-19-10-8-15/h3-6H,2,7-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPMVDFHHVVVRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)NC2(CCSCC2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Bulky substituents (e.g., tert-butyl in 1c) reduce yields (32–70%) due to steric effects .
- Electron-withdrawing groups (e.g., nitro in 4MNB) may hinder coupling reactions, though specific yields are unreported .
Physical Properties
Melting points and crystallinity are influenced by substituent polarity and molecular symmetry:
Key Observations :
- Cyano-substituted analogs (e.g., 1g) exhibit elevated melting points (up to 205°C) due to strong intermolecular dipole interactions .
- The target’s 4-cyanothian group may further enhance crystallinity compared to halogenated derivatives (e.g., 4MNB), as cyano groups promote tighter molecular packing.
Spectroscopic and Structural Characteristics
IR Spectroscopy :
- Cyano group: Strong absorption near 2200–2250 cm⁻¹ (C≡N stretch), absent in halogenated analogs .
- Amide carbonyl : Stretching at ~1650–1700 cm⁻¹, influenced by electron-withdrawing substituents (e.g., -CN reduces electron density at C=O, shifting absorption upward) .
NMR Spectroscopy :
- 2-Ethyl group : Characteristic triplet (δ ~1.2 ppm, CH₃) and quartet (δ ~2.6 ppm, CH₂) in $ ^1 \text{H} $ NMR .
- Cyano-thian ring: Deshielded carbons adjacent to -CN (δ ~115–120 ppm in $ ^{13} \text{C} $ NMR) .
Crystallography :
- Derivatives like 4MNB exhibit two molecules per asymmetric unit, suggesting steric or electronic influences on packing .
- Chloro and methoxy substituents (e.g., in 4-Chloro-N-(2-methoxyphenyl)-benzamide) result in planar benzamide conformations, with C=O bond lengths (~1.22 Å) typical for amides .
Key Observations :
- The target’s cyano group will dominate its spectroscopic profile, with distinct IR and NMR signatures differentiating it from halogenated analogs.
- Crystallographic studies of similar compounds suggest that the target’s saturated thian ring may adopt a chair conformation, optimizing steric and electronic interactions .
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